1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane
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Overview
Description
1-Isopropyl-6,6-dimethoxy-2-azaspiro[33]heptane is a synthetic organic compound with the molecular formula C11H21NO2 It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing a nitrogen atom
Preparation Methods
The synthesis of 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Methoxylation: The final step involves the introduction of methoxy groups at the 6,6-positions. This can be achieved through methylation reactions using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its effects on various biological targets and pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane can be compared with other similar compounds, such as:
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]octane: This compound has a similar spirocyclic structure but with an additional carbon atom in the ring, leading to different chemical and biological properties.
1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]nonane: Another similar compound with a longer carbon chain, which may affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both isopropyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)9-10(7-12-9)5-11(6-10,13-3)14-4/h8-9,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXJAHPZAQRWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC(C2)(OC)OC)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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